molecular formula C11H9F3O2 B1421179 5-Methyl-2-(trifluoromethyl)cinnamic acid CAS No. 1017779-24-6

5-Methyl-2-(trifluoromethyl)cinnamic acid

Cat. No.: B1421179
CAS No.: 1017779-24-6
M. Wt: 230.18 g/mol
InChI Key: OANDCFLMGKPCCR-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the phenyl ring

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)cinnamic acid and its derivatives involves interactions with various molecular targets. For instance, some derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to antifungal effects . The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(trifluoromethyl)cinnamic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDCFLMGKPCCR-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(trifluoromethyl)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.